molecular formula C11H15NO3 B079892 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14055-88-0

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid

Cat. No.: B079892
CAS No.: 14055-88-0
M. Wt: 209.24 g/mol
InChI Key: VISAOLSKRMWKIH-UHFFFAOYSA-N
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Description

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of propionic acid, featuring a methoxyphenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine, followed by a series of steps to introduce the propionic acid moiety. One common method involves the following steps:

    Condensation Reaction: 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Alkylation: The amine is then alkylated with a suitable alkyl halide to introduce the propionic acid moiety.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-phenyl derivatives.

    Reduction: Formation of 3-[(3-Methoxy-phenyl)-methyl-amino]-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Hydroxy-phenyl)-methyl-amino]-propionic acid
  • 3-[(3-Methoxy-phenyl)-ethyl-amino]-propionic acid
  • 3-[(3-Methoxy-phenyl)-methyl-amino]-butanoic acid

Uniqueness

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the amino group allows for various chemical modifications. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(3-methoxy-N-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISAOLSKRMWKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589456
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-88-0
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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